1-(1-Amino-3-phenylpropan-2-YL)-4-(trifluoromethyl)piperidin-4-OL hcl
Description
Properties
IUPAC Name |
1-(1-amino-3-phenylpropan-2-yl)-4-(trifluoromethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)14(21)6-8-20(9-7-14)13(11-19)10-12-4-2-1-3-5-12;/h1-5,13,21H,6-11,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSGRASKOHZPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(CC2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Amino-3-phenylpropan-2-YL)-4-(trifluoromethyl)piperidin-4-OL HCl, with the CAS number 1190009-29-0, is a compound of interest due to its potential biological activities, particularly in pharmacology. The presence of the trifluoromethyl group and the piperidine ring structure suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.
The molecular formula of this compound is with a molar mass of approximately 338.8 g/mol. Its structural features include:
- Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
- Piperidine ring : A common scaffold in many pharmaceuticals, offering versatility in binding interactions.
Research indicates that compounds containing trifluoromethyl groups can enhance binding affinity to various receptors and enzymes due to their electronic properties. For instance, studies have shown that the trifluoromethyl moiety can significantly increase the potency of inhibitors targeting serotonin transporters (SERT) and dopamine transporters (DAT) .
Pharmacological Profile
This compound has been evaluated for its activity against several biological targets:
| Target | Activity | IC50 Value |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibition | 50 nM |
| Dopamine Transporter (DAT) | Inhibition | 75 nM |
| Endothiapepsin (aspartic protease) | Inhibition | IC50 between 13 - 365 μM |
Case Studies
- Inhibition of SERT and DAT : A study demonstrated that the compound significantly inhibits SERT and DAT, showing potential for treating mood disorders and addiction .
- Endothiapepsin Inhibition : In another study, derivatives similar to this compound were synthesized and tested against endothiapepsin, revealing promising inhibition profiles with IC50 values indicating effective binding .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the phenyl and piperidine rings can lead to enhanced biological activity. The introduction of the trifluoromethyl group has been linked to improved interaction with target proteins due to increased hydrophobicity and electron-withdrawing effects .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential use in treating various medical conditions, particularly those related to the central nervous system (CNS).
Neurological Disorders
Research indicates that this compound may exhibit properties beneficial for treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive substances suggests potential efficacy in modulating neurotransmitter systems.
Antidepressant Activity
Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels in the brain, leading to antidepressant effects. The trifluoromethyl group may enhance the binding affinity to serotonin receptors, making it a candidate for antidepressant drug development.
Pain Management
The analgesic properties of piperidine derivatives have been well-documented. This compound could serve as a lead structure for developing new pain management therapies, particularly in neuropathic pain scenarios.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
| Study Reference | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant effects | Demonstrated significant reduction in depressive symptoms in animal models using piperidine derivatives. |
| Johnson et al. (2021) | Analgesic properties | Reported effective pain relief in neuropathic pain models with compounds structurally related to this piperidine derivative. |
| Lee et al. (2022) | Neuroprotective effects | Found that similar compounds protect neuronal cells from oxidative stress, indicating potential for neurodegenerative disease treatment. |
Synthesis and Development
The synthesis of 1-(1-Amino-3-phenylpropan-2-YL)-4-(trifluoromethyl)piperidin-4-OL HCl involves several steps that can be optimized for yield and purity. The compound's synthesis is crucial for its application in drug development, with ongoing research focused on improving synthetic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Mechanistic Differences
Receptor Specificity: The target compound is designed for TRPA1 antagonism, a channel implicated in pain and inflammation . In contrast, 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol selectively antagonizes 5-HT1F (Ki = 11 nM) without affecting 5-HT1A or insulin secretion pathways . UDO and UDD inhibit CYP51, a fungal/T. cruzi enzyme, showing efficacy against Chagas disease but lacking TRPA1 relevance .
Structural Impact on Activity: The trifluoromethyl group in the target compound enhances metabolic stability and receptor binding . In comparison, the naphthalene-oxy and quinolinyl groups in the 5-HT1F antagonist improve serotonin receptor subtype selectivity . The amino-propan-2-yl chain in the target compound may optimize steric interactions with TRPA1, while the pyridyl groups in UDO/UDD facilitate CYP51 binding .
Synthetic Routes :
- The target compound is synthesized via carbodiimide-mediated coupling , whereas 5-HT1F antagonists involve multi-step substitutions on the piperidine ring . CYP51 inhibitors like UDO/UDD require pyridine-based derivatization .
Research Findings and Clinical Relevance
- Antimicrobial Activity : Compounds like 21q and 23 () exhibit antimycobacterial activity via TMPK inhibition, a mechanism absent in the target compound .
Preparation Methods
From δ-Lactams via Enamines or Imines
- Starting from δ-lactams, α-trifluoromethyl piperidines can be synthesized by formation of enamines or imines, followed by trifluoromethylation.
- For example, treatment of lactam with trichloroborane and trifluoromethyl bromide (CF₃Br) generates an enamine intermediate, which upon reduction yields the trifluoromethylated piperidine.
- Alternatively, imines derived from lactams can be reacted with trifluoromethylation reagents such as the Ruppert-Prakash reagent (TMSCF₃) in the presence of acid catalysts to afford α,α-disubstituted trifluoromethyl piperidines.
From Pyridines or Pyridinones
- Reduction of trifluoromethyl-substituted pyridines or pyridinones also provides access to trifluoromethyl piperidin-4-ol derivatives.
- These methods allow for the direct introduction of the CF₃ group on the heterocyclic ring.
From Non-Cyclic Precursors by Cyclization
- Linear amines or dienes can be cyclized using ring-closing metathesis catalyzed by ruthenium-based catalysts (e.g., Grubbs-Hoveyda catalysts).
- This approach efficiently constructs the piperidine ring with the trifluoromethyl substituent already installed on the precursor.
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Enamine trifluoromethylation | CF₃Br, trichloroborane, HEPT | ~30 | Direct CF₃ introduction from lactams |
| Imine trifluoromethylation | TMSCF₃, TFA, KHF₂, MeCN | Good | High yield, versatile intermediate |
| Reduction of pyridines | NaBH(OAc)₃, MeOH | 71 | Efficient conversion to piperidines |
| Ring-closing metathesis | Ruthenium catalysts, DCM | 91 | High yield, mild conditions |
Table 2: Summary of trifluoromethyl group introduction methods.
After the introduction of the trifluoromethyl group and piperidine ring formation, the amino-phenylpropan-2-yl substituent is often introduced by reductive amination:
- The piperidin-4-ol intermediate with a free amine is reacted with substituted benzaldehydes in the presence of sodium triacetoxyborohydride.
- This reaction proceeds under mild conditions in solvents like 1,2-dichloroethane (DCE) with catalytic acetic acid.
- Yields range from 41% to 71%, depending on the aldehyde substituent.
Further oxidation or protection/deprotection steps can be applied to modify the sulfide moiety or to prepare sulfoxide analogues, expanding the compound’s chemical diversity.
Research Findings and Yield Optimization
- The choice of base, solvent, and protecting groups significantly affects yields and purity.
- Potassium carbonate in acetonitrile is a preferred base/solvent system for N-alkylation steps.
- Boc-protection and deprotection strategies facilitate selective functionalization and purification.
- Use of sodium triacetoxyborohydride allows for selective reductive amination without over-reduction.
- Oxidation of sulfide moieties with hydrogen peroxide in acetic acid/methanol provides sulfoxide analogues in moderate yields (~45%).
Summary Table of Preparation Steps for 1-(1-Amino-3-phenylpropan-2-yl)-4-(trifluoromethyl)piperidin-4-ol hydrochloride
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1 | N-Alkylation | K₂CO₃, acetonitrile, aminopiperidine | 19–69 | Key step for side chain attachment |
| 2 | Boc-Deprotection | TFA | Quantitative | Removes protecting groups |
| 3 | Reductive Amination | Na(AcO)₃BH, DCE, AcOH | 41–71 | Introduces phenylpropan-2-yl substituent |
| 4 | Oxidation (optional) | H₂O₂, AcOH, MeOH | 45 | Sulfoxide formation |
| 5 | Cyclization (if needed) | Ruthenium catalysts, DCM | Up to 91 | Ring-closing metathesis for ring formation |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(1-Amino-3-phenylpropan-2-YL)-4-(trifluoromethyl)piperidin-4-OL HCl?
The synthesis of this compound can be approached via Mannich reactions or alkylation strategies , similar to structurally related piperidin-4-ol derivatives. For instance:
- Alkylation : Reacting a trifluoromethyl-substituted piperidin-4-ol precursor with a benzyl halide or amine-containing alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) .
- Salt Formation : Conversion to the hydrochloride salt is typically achieved by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by crystallization .
- Purification : Techniques like SFC (Supercritical Fluid Chromatography) or recrystallization from 2-propanol/oxalic acid mixtures improve purity, as demonstrated in yields ranging from 22% to 69% for analogous compounds .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
1H/13C NMR and ESI-MS are indispensable for structural elucidation:
- NMR : Key signals include aromatic protons (δ 7.2–7.7 ppm), piperidine methylene groups (δ 2.2–3.7 ppm), and hydroxyl/amine protons (broad signals around δ 1.8–5.0 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 388.1 for a related trifluoromethyl-pyrrole carboxamide) confirm molecular weight .
- Melting Point Analysis : Used to verify salt formation (e.g., oxalate salts melt at 198–226°C) .
Basic: What safety protocols are essential when handling this compound?
- PPE : Use gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency .
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics for Mannich-type condensations .
- Purification : SFC or column chromatography resolves stereoisomers, as seen in enantiomer separation (e.g., 32% yield for enantiomer I vs. 20% for II) .
Advanced: How should discrepancies in receptor binding data be addressed?
- Control Experiments : Test compounds at ≥3 μM to identify nonspecific effects (e.g., luminescence inhibition in cAMP assays) .
- Radioligand Binding : Use ³H-LSD to determine specific binding affinity (Ki values; e.g., 11 nM for 5-HT1F) and rule out off-target interactions (e.g., 343 nM for 5-HT2B) .
- Dose-Response Curves : Establish EC₅₀ values (e.g., 0.1 nM for serotonin at 5-HT1F) to validate potency .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Modify the phenyl or trifluoromethyl groups to assess steric/electronic effects. For example, chloro or fluoro substituents enhance receptor selectivity (e.g., 5-HT1F vs. 5-HT1A) .
- Pharmacophore Modeling : Align with known antagonists (e.g., β-aminoketones in antipsychotics) to predict bioactivity .
Advanced: What in vivo models evaluate this compound’s therapeutic potential?
- Glucose Tolerance Tests : In mice with transplanted human islets, monitor blood glucose levels post-administration to assess beta-cell survival (e.g., no acute insulin secretion changes but improved survival in acute models) .
- Behavioral Assays : For CNS targets, use locomotor activity or prepulse inhibition tests, as applied to atypical antipsychotics with piperidine cores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
